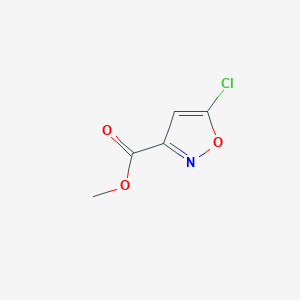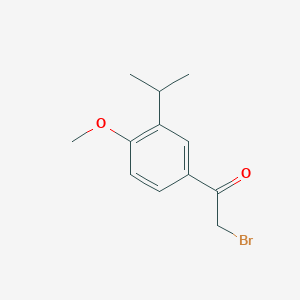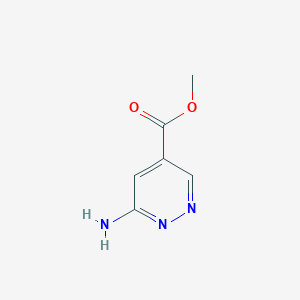
6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a cyclic amino acid derivative. It is a member of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid can be achieved through various methods. One common approach involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea . This reaction is known for its efficiency in producing highly functionalized heterocycles.
Industrial Production Methods
Industrial production of this compound often involves the use of engineered bacteria such as Escherichia coli. By introducing specific genes into the bacteria, high-level production of the compound can be achieved under optimized conditions .
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a protective extremolyte against environmental stress in various bacteria.
Wirkmechanismus
The mechanism of action of 6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid involves its ability to stabilize proteins and other biomolecules. It acts as a molecular chaperone, preventing the misfolding and denaturation of proteins under stress conditions . This compound also induces the expression of heat shock proteins and downregulates proinflammatory signals in human cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ectoine: A cyclic tetrahydropyrimidine with similar protective properties.
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another derivative with a wide spectrum of biological activities.
Uniqueness
6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific structure and the range of applications it offers. Its ability to stabilize proteins and protect cells under stress conditions makes it particularly valuable in both medical and industrial contexts .
Eigenschaften
CAS-Nummer |
99417-78-4 |
|---|---|
Molekularformel |
C5H6N2O3 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3/c8-4-1-3(5(9)10)6-2-7-4/h2-3H,1H2,(H,9,10)(H,6,7,8) |
InChI-Schlüssel |
RWCYLHQEYLOZNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N=CNC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


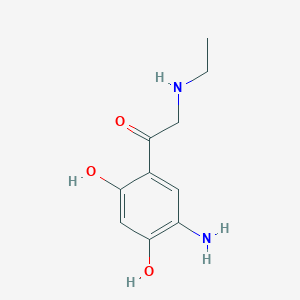
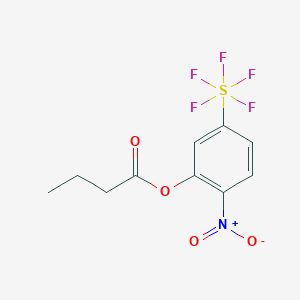
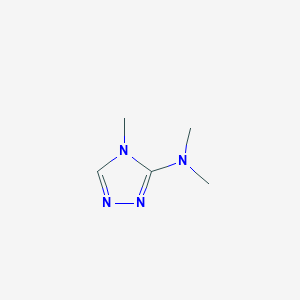
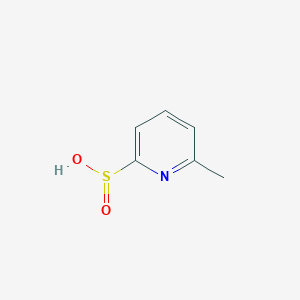
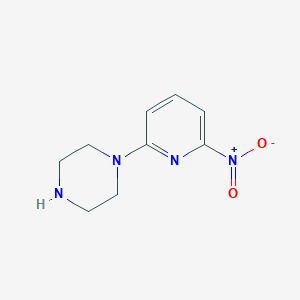

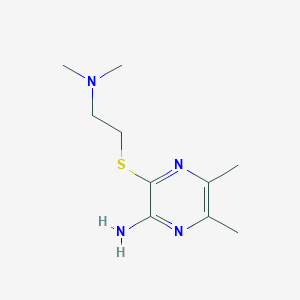
![1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide](/img/structure/B15248060.png)
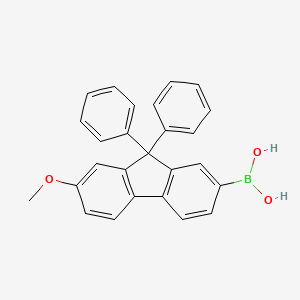
![Ethyl 6-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B15248073.png)

